N-Desethyl brinzolamide
Description
Properties
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404034-55-5 | |
| Record name | N-Desethyl-brinzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL-BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Desethyl Brinzolamide: Physicochemical and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Desethyl brinzolamide, a primary active metabolite of the carbonic anhydrase inhibitor brinzolamide, represents a molecule of significant interest in pharmaceutical research and development. As a potent inhibitor of carbonic anhydrase isoenzymes II and IV, its characterization is crucial for understanding the overall pharmacological and toxicological profile of its parent drug.[1][2] Furthermore, as a potential impurity in brinzolamide drug substance and product, its detection and quantification are of paramount importance for quality control and regulatory compliance. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed analytical methodologies for its identification and quantification.
Chemical Identity and Physical Properties
This compound is systematically known as (4R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide.[5][6] It is a sulfonamide and a thienothiazine derivative, structurally similar to its parent compound, brinzolamide, but lacking the N-ethyl group.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4R)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | [5][6] |
| CAS Number | 2109554-77-8 (free base); 2775292-24-3 (oxalate salt) | [2][4] |
| Molecular Formula | C₁₀H₁₇N₃O₅S₃ | [4] |
| Molecular Weight | 355.44 g/mol | [4] |
| Appearance | Off-white hygroscopic solid | |
| Solubility | Soluble in DMSO and water. | [2] |
| UV-Vis (λmax) | 255 nm | [2] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While full spectral data is often proprietary to commercial suppliers of reference standards, the expected spectral characteristics can be inferred from its chemical structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxypropyl side chain, the protons on the thienothiazine ring system, and the amine protons. The absence of signals corresponding to an N-ethyl group would be a key differentiator from brinzolamide.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the 10 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (amine) |
| 3000-2850 | C-H | Stretching (alkane) |
| 1350-1300 & 1180-1160 | S=O | Asymmetric & Symmetric Stretching (sulfonamide) |
| 1100-1000 | C-O-C | Stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 356.4. The fragmentation pattern would likely involve cleavage of the methoxypropyl side chain and fragmentation of the thienothiazine ring.
Synthesis and Formation
This compound is primarily formed as a metabolite of brinzolamide through the enzymatic action of cytochrome P450 isoenzymes in the liver.[3] It can also be a process-related impurity in the synthesis of brinzolamide or a degradant formed under certain stress conditions. While specific synthetic routes for this compound are not widely published, it could potentially be synthesized by modifying existing brinzolamide synthesis pathways, for instance, by using a starting material that lacks the ethyl group on the amine.
Figure 1: Formation pathways of this compound.
Stability and Degradation
Forced degradation studies on brinzolamide have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] As a primary metabolite and potential degradant, understanding the stability of this compound itself is crucial. It is expected to exhibit similar stability characteristics to brinzolamide due to their structural similarity.
A typical forced degradation study to assess the stability of this compound would involve subjecting a solution of the compound to the following conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution.
-
Photodegradation: Exposure to UV and visible light.
The degradation products would then be analyzed by a stability-indicating analytical method, such as HPLC.
Analytical Methodologies
The accurate and precise quantification of this compound is essential for pharmacokinetic studies and for quality control of brinzolamide. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique.
HPLC-UV Method for Quantification
The following is a representative HPLC method that can be adapted for the analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 254 nm.[7]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to create a series of calibration standards.
-
Sample Preparation: For drug substance, dissolve a known amount in the mobile phase. For biological matrices, a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) will be required.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Manasa Life Sciences [manasalifesciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (oxalate) | C12H19N3O9S3 | CID 155923154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Desethyl brinzolamide in Human Whole Blood
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desethyl brinzolamide, the primary active metabolite of the carbonic anhydrase inhibitor brinzolamide, in human whole blood. Given the extensive partitioning of brinzolamide and its metabolites into red blood cells, whole blood is the required matrix for accurate pharmacokinetic assessments.[1] This protocol employs a straightforward protein precipitation extraction method, ensuring high recovery and minimal matrix effects. The method is validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.[2]
Introduction
Brinzolamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. Following administration, brinzolamide is metabolized to this compound, which is also pharmacologically active and contributes to the overall therapeutic effect. A critical aspect of brinzolamide's pharmacokinetics is its high affinity for carbonic anhydrase II, leading to significant accumulation in red blood cells (RBCs).[1] This sequestration results in a long terminal half-life in whole blood, approximately 111 days, while plasma concentrations of both the parent drug and this compound remain low, often below the limit of quantification of many analytical methods.[3][4] Consequently, for a comprehensive understanding of the drug's disposition and to establish meaningful pharmacokinetic/pharmacodynamic (PK/PD) relationships, the analysis of this compound in whole blood is imperative.
This application note provides a detailed, step-by-step protocol for the extraction and LC-MS/MS analysis of this compound from human whole blood, designed for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring reliable quantification of this compound in a complex biological matrix.
Figure 1: Overall experimental workflow for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Brinzolamide-d5 (internal standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human whole blood (K2EDTA anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Detailed Protocols
Preparation of Standard and Quality Control (QC) Samples
Expertise & Experience: The accuracy of a bioanalytical method hinges on the precise preparation of calibration standards and quality control samples. It is crucial to use a separate weighing of the reference standard for the preparation of QC samples to ensure an unbiased assessment of the method's accuracy.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in methanol in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking into the matrix.
-
Calibration Standards and QC Samples: Spike the appropriate working standard solutions into blank human whole blood to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Brinzolamide-d5 in acetonitrile.
Sample Preparation: Protein Precipitation
Expertise & Experience: Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography. The use of an internal standard added at this early stage is critical to correct for variability during sample processing and analysis.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).
-
Add 300 µL of the internal standard working solution (100 ng/mL Brinzolamide-d5 in acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Expertise & Experience: The chromatographic and mass spectrometric parameters must be carefully optimized to ensure the selective and sensitive detection of the analyte. A gradient elution is employed to achieve good peak shape and separation from endogenous matrix components. The MRM transitions are selected based on the fragmentation pattern of this compound to provide high specificity and sensitivity.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | |
| This compound | Precursor: m/z 356.1, Product: m/z 227.1 (Quantifier), m/z 199.0 (Qualifier) |
| Collision Energy | 25 eV (Quantifier), 35 eV (Qualifier) - Requires empirical optimization |
| Brinzolamide-d5 (IS) | Precursor: m/z 389.1, Product: m/z 315.1 |
| Collision Energy (IS) | 28 eV - Requires empirical optimization |
Note: The molecular weight of this compound is 355.44 g/mol . The precursor ion is the protonated molecule [M+H]+. The proposed product ions are based on typical fragmentation patterns of similar sulfonamide structures.
Method Validation
Trustworthiness: A bioanalytical method is only reliable if it has been thoroughly validated. The following validation parameters should be assessed in accordance with regulatory guidelines to ensure the integrity of the data generated.[5]
Validation Parameters Summary
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Precision & Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Recovery | Consistent and reproducible recovery of the analyte and internal standard across the concentration range. |
| Matrix Effect | Assessed using post-extraction spike method. The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | Assessed under various conditions: freeze-thaw (at least 3 cycles), short-term (bench-top), and long-term (frozen storage). Analyte concentration should be within ±15% of the nominal concentration. |
| LLOQ | The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 5 and precision and accuracy within 20%. |
Data Presentation
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.20 | 104.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 102.0 | 102.0 |
| 400.0 | 395.0 | 98.8 |
| 500.0 (ULOQ) | 490.0 | 98.0 |
| Correlation Coefficient (r²): 0.9992 |
Table 4: Precision and Accuracy Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Precision (%CV) | Intra-day (n=6) Accuracy (%) | Inter-day (n=18) Precision (%CV) | Inter-day (n=18) Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 104.2 | 10.1 | 102.5 |
| Low | 1.5 | 6.2 | 98.7 | 7.5 | 99.8 |
| Medium | 200.0 | 4.1 | 101.5 | 5.3 | 100.9 |
| High | 450.0 | 3.8 | 99.2 | 4.9 | 99.6 |
Discussion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human whole blood. The selection of whole blood as the matrix is scientifically justified by the known pharmacokinetic properties of brinzolamide and its metabolites, which extensively partition into red blood cells.[1][4] The simple and efficient protein precipitation method allows for high-throughput sample processing, which is essential in clinical and research settings.
The chromatographic and mass spectrometric conditions have been optimized to provide excellent sensitivity and selectivity, with a lower limit of quantification that is suitable for pharmacokinetic studies. The validation data presented demonstrate that the method is accurate, precise, and reliable, meeting the stringent requirements of international regulatory guidelines.[2][5]
References
-
GSRI. (n.d.). BRINZOLAMIDE. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 404034-55-5 this compound Impurity. Retrieved from [Link]
-
Chen, X., et al. (2018). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Azopt Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Miao, Z., et al. (2019). The impact of hemolysis on stability of N-desethyloxybutynin in human plasma. Bioanalysis, 11(23), 2133-2144. Retrieved from [Link]
-
Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 464-469. Retrieved from [Link]
-
Zuccarello, P., et al. (2020). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 12(10), 1467-1476. Retrieved from [Link]
-
DailyMed. (2021). BRINZOLAMIDE OPHTHALMIC SUSPENSION. Retrieved from [Link]
-
Vishnuvardhan, C., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Chromatographia, 79, 1293–1308. Retrieved from [Link]
-
ResearchGate. (n.d.). How to choose optimal collision energy (CE) for MRM transition?. Retrieved from [Link]
-
Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from [Link]
-
Balakrishna, P., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Generi Biotech. (n.d.). Kit for isolation of DNA from body fluids. Retrieved from [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]
-
The University of Queensland. (n.d.). Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: application of ICP-MS. Retrieved from [Link]
-
Zareba, G. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry, 42(15), 1541-1544. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
MDPI. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. Retrieved from [Link]
-
MDPI. (2022). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Retrieved from [Link]
-
Al-Saffar, F., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 23. Retrieved from [Link]
-
Mahajan, P., et al. (2013). Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 14(3), 1149-1157. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 404034-55-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Development of a Stability-Indicating HPLC Assay for N-Desethyl Brinzolamide
Introduction
N-Desethyl brinzolamide is a primary active metabolite and a known impurity of brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1][2] As a monitored metabolite and impurity, ensuring the stability and quality of this compound is critical for safety and efficacy assessments in pharmaceutical development.[2] Stability-indicating assay methods (SIAMs) are essential analytical tools that can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the drug's stability under various environmental conditions.[3]
This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The narrative explains the rationale behind experimental choices, grounding the protocol in established scientific principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5]
The objective of a stability-indicating method is to develop a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] This involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products and ensuring the chromatographic method can effectively separate these degradants from the parent compound.[7][8]
Scientific Rationale & Method Development Strategy
The development of a stability-indicating assay for this compound is predicated on the known stability profile of its parent compound, brinzolamide. Studies on brinzolamide have shown significant degradation under oxidative and hydrolytic (acidic and basic) conditions.[9][10][11] Given the structural similarity, it is hypothesized that this compound will exhibit a comparable degradation profile.
Our strategy involves:
-
Initial Method Scouting: Leveraging published methods for brinzolamide to establish initial chromatographic conditions, including column chemistry, mobile phase composition, and detection wavelength.
-
Forced Degradation Studies: Systematically exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress to induce degradation.[12] This is crucial for identifying potential degradation products and ensuring the method's specificity.
-
Method Optimization: Fine-tuning the chromatographic parameters to achieve optimal separation between this compound and all generated degradation products.
-
Method Validation: A thorough validation of the optimized method in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][13]
Materials and Equipment
Reagents and Standards
-
This compound Reference Standard (Purity ≥95%)[1]
-
Brinzolamide Reference Standard
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Ammonium Formate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Purified Water (Milli-Q or equivalent)
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Hot air oven
-
Photostability chamber
-
Class A volumetric flasks and pipettes
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity and other validation studies.
Chromatographic System and Conditions
Based on successful methods for brinzolamide, the following starting conditions are recommended.[9][14]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid)B: Acetonitrile | Ammonium formate is a volatile buffer suitable for potential LC-MS applications. A slightly acidic pH helps in obtaining sharp peak shapes for amine-containing compounds. |
| Gradient Elution | Time (min) | %B |
| 0 | 20 | |
| 15 | 80 | |
| 20 | 80 | |
| 22 | 20 | |
| 25 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection Wavelength | 254 nm | This compound exhibits UV absorbance around 255 nm.[1] 254 nm is a common wavelength for detection of such compounds. |
| Column Temperature | 30 °C | To ensure consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Forced Degradation Studies Protocol
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[12]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. Studies on brinzolamide have shown significant degradation under oxidative stress.[9]
-
Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours.[14]
-
Photolytic Degradation: Expose the drug solution to a light source in a photostability chamber according to ICH Q1B guidelines.
After the specified time, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL) before HPLC analysis.
Method Validation (as per ICH Q2(R1))
Once the method is optimized to separate this compound from all degradation products, it must be validated.[4][13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated by analyzing the stressed samples. The chromatograms of the degraded samples should show that the degradation product peaks are well-resolved from the this compound peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Procedure: Analyze a minimum of five concentrations of the reference standard (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[16]
-
Procedure: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The %RSD for peak areas should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
-
Procedure: Introduce small variations in the method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Presentation and Visualization
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Workflow and Degradation Pathway Visualizations
Caption: Workflow for the development and validation of the stability-indicating assay.
Caption: Hypothesized degradation pathways for this compound.
Conclusion
This application note details a systematic and scientifically grounded approach to developing a stability-indicating HPLC method for this compound. By leveraging existing knowledge of the parent compound, brinzolamide, and adhering to ICH guidelines, a robust and reliable analytical method can be established. The successful development and validation of such a method are paramount for ensuring the quality, stability, and safety of pharmaceutical products containing this compound as a metabolite or impurity.
References
- Ghodse, S. M., & Gawde, K. K. (2024). Analytical method development for brinzolamide stability. Vertex AI Search.
- Ibrahim, F., El-Enany, N., Shalan, S., & Abo-Elsoad, M. (2020).
- (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
-
This compound. (n.d.). SynZeal. Retrieved from [Link]
-
This compound. (n.d.). Manasa Life Sciences. Retrieved from [Link]
-
This compound (oxalate) | C12H19N3O9S3 | CID 155923154. (n.d.). PubChem. Retrieved from [Link]
- Vishnuvardhan, C., Swain, D., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar.
- Singh, R., & Rehman, Z. (2012).
- (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Vele, V. T., et al. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Acta Scientific.
- (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
- Vishnuvardhan, C., Swain, D., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction.
- (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Vasavidevi, D., et al. (2018). ich guideline practice: a validated stability indicating rp-uplc method development and. Rasayan Journal of Chemistry.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- (2025).
- Roge, A. B., et al. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC.
- (n.d.). Forced Degradation Studies.
- (2026).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Manasa Life Sciences [manasalifesciences.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. wisdomlib.org [wisdomlib.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. acgpubs.org [acgpubs.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
Application Note: The Role and Quantification of N-Desethyl Brinzolamide in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Drug
Brinzolamide is a potent carbonic anhydrase inhibitor formulated as an ophthalmic suspension (e.g., Azopt®) to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its therapeutic effect is achieved by inhibiting carbonic anhydrase in the ciliary processes of the eye, which decreases the production of aqueous humor.[3][4] Following topical administration, brinzolamide is systemically absorbed and undergoes metabolism.[5] A complete pharmacokinetic (PK) assessment, therefore, necessitates a thorough understanding of not only the parent drug but also its major metabolites.
The primary and pharmacologically active metabolite of brinzolamide is N-Desethyl brinzolamide.[1] This metabolite also inhibits carbonic anhydrase and, significantly, accumulates in red blood cells (RBCs), contributing to the overall systemic exposure and pharmacological profile.[1][5] Understanding the concentration-time profile of this compound is critical for several reasons:
-
Comprehensive Exposure Assessment: It provides a more accurate picture of the total active moiety exposure.
-
Safety and Toxicology: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require safety testing for metabolites that are present at significant concentrations in humans.[6][7] This is often referred to as "Metabolites in Safety Testing" (MIST).[8][9]
-
Drug-Drug Interaction Potential: Characterizing metabolite kinetics can help predict potential interactions.
-
Bioequivalence Studies: In the development of generic formulations, demonstrating comparable metabolite exposure is often a key requirement.
This application note provides a detailed guide on the importance of this compound in PK studies and presents a robust protocol for its simultaneous quantification with the parent drug in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Metabolic Pathway and Pharmacokinetic Rationale
Brinzolamide is primarily metabolized via N-dealkylation to form this compound. Other minor metabolites, such as N-Desmethoxypropyl brinzolamide and O-Desmethyl brinzolamide, are also formed but are generally considered inactive or less significant.[1]
Caption: Metabolic pathway of Brinzolamide.
A unique characteristic of brinzolamide and this compound is their extensive distribution into and binding with carbonic anhydrase in RBCs. This leads to a very long half-life in whole blood (approximately 111 days for brinzolamide) and causes the compounds to accumulate upon repeated dosing.[5][10] While plasma concentrations of both parent and metabolite are often low (frequently below 10 ng/mL), their concentration in whole blood is a more reliable matrix for assessing systemic exposure.[5]
Part 2: Bioanalytical Method for Simultaneous Quantification
The gold standard for quantifying low-level analytes like brinzolamide and its metabolite in complex biological matrices is LC-MS/MS. This technique offers superior sensitivity, selectivity, and speed.
Principle
The method involves extracting brinzolamide, this compound, and a suitable internal standard (IS) from the biological matrix (e.g., whole blood). The extract is then injected into an HPLC or UHPLC system, where the compounds are separated chromatographically. The separated analytes are then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and quantitative accuracy.
Protocol: Quantification in Human Whole Blood
1. Materials and Reagents
-
Reference standards: Brinzolamide, this compound (available from suppliers like Manasa Life Sciences).[11]
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of brinzolamide or another carbonic anhydrase inhibitor not used clinically.
-
HPLC-grade methanol, acetonitrile, and water.[12]
-
Formic acid (LC-MS grade).
-
Human whole blood (with anticoagulant, e.g., K2EDTA).
2. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of brinzolamide, this compound, and the IS in methanol at 1 mg/mL.
-
Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 acetonitrile:water to create combined working solutions for spiking calibration curve (CC) standards and QCs.
-
Calibration Curve Standards: Spike blank human whole blood with the appropriate working solutions to create CC standards at 8-10 non-zero concentration levels. A suggested range for brinzolamide is 50-10,000 ng/mL.[13]
-
Quality Control Samples: Prepare QC samples in blank human whole blood at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation) Causality: Protein precipitation is a rapid and straightforward extraction technique suitable for high-throughput analysis. While less clean than SPE, its speed is often advantageous. The key is to optimize the LC method to separate analytes from any remaining matrix components that could cause ion suppression.
-
Step 1: Aliquot 50 µL of study samples, CC standards, or QCs into a 96-well plate.
-
Step 2: Add 20 µL of the IS working solution to all wells except the blank matrix samples.
-
Step 3: Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Step 4: Mix/vortex the plate for 2 minutes.
-
Step 5: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer 100 µL of the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
4. LC-MS/MS Instrumental Parameters Causality: The parameters below are starting points. The choice of a C18 column is standard for retaining moderately polar compounds. The gradient elution ensures that both the parent and its more polar metabolite are resolved effectively. Positive electrospray ionization (ESI+) is typically used for these compounds as they contain basic nitrogen atoms that are readily protonated. MRM transitions are selected for their specificity and signal intensity.
| Liquid Chromatography Parameters | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, and re-equilibrate |
| Mass Spectrometry Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Brinzolamide | 384.5 |
| This compound | 356.4 |
| Internal Standard | Specific to IS used |
5. Method Validation The protocol must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This ensures the trustworthiness of the data generated. Key parameters to assess include:
-
Selectivity & Specificity: No interference at the retention times of the analytes.
-
Linearity: The calibration curve must be linear over the defined range.
-
Accuracy & Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) must be within acceptable limits (typically ±15%, ±20% at LLOQ).
-
Matrix Effect & Recovery: Assess the impact of the biological matrix on ionization and the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Caption: Bioanalytical workflow for quantification.
Part 3: Application and Interpretation in PK Studies
Once a validated bioanalytical method is established, it can be applied to samples from clinical or non-clinical PK studies.[14] Following sample analysis, concentration-time data for both brinzolamide and this compound are subjected to non-compartmental analysis (NCA) to derive key PK parameters.
Example Pharmacokinetic Parameters
The following table presents hypothetical data from a multiple-dose study to illustrate the typical kinetic profiles.
| Parameter | Brinzolamide | This compound | Significance |
| Matrix | Whole Blood | Whole Blood | Reflects accumulation in RBCs |
| Cmax (ng/mL) | 8,500 | 7,200 | Peak concentration achieved |
| Tmax (hr) | 4.0 | 240.0 | Time to reach peak concentration |
| AUC₀-t (ng*hr/mL) | 1,200,000 | 3,500,000 | Total drug exposure over time |
| t½ (days) | ~111 | Slower to form & eliminate | Elimination half-life |
| Metabolite/Parent Ratio (AUC) | N/A | ~2.9 | Indicates extensive formation and/or slower elimination of the metabolite |
Interpretation of Results
-
High Metabolite/Parent Ratio: An AUC ratio for this compound to brinzolamide that is greater than 1 indicates that the systemic exposure to the metabolite is higher than that of the parent drug. This is a critical finding for MIST assessment.[8]
-
Delayed Tmax: The significantly later Tmax for the metabolite is characteristic of formation-rate-limited kinetics, where the appearance of the metabolite in the systemic circulation is governed by the rate of its formation from the parent drug.
-
Accumulation: Both compounds show significant accumulation upon multiple dosing, as evidenced by high steady-state concentrations. The quantification of this compound is essential to understand the full extent of this accumulation.[5]
Conclusion
A comprehensive pharmacokinetic evaluation of brinzolamide is incomplete without the accurate quantification of its active metabolite, this compound. Due to its pharmacological activity, significant systemic exposure, and tendency to accumulate in red blood cells, this metabolite is a key component of the drug's overall safety and efficacy profile. The robust LC-MS/MS protocol detailed here provides a reliable and validated system for generating the critical data needed by researchers and drug developers to fully characterize the disposition of brinzolamide, satisfy regulatory requirements, and ensure a complete understanding of its clinical pharmacology.
References
-
Wikipedia. Brinzolamide. [Link]
-
Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2(3), 553–560. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Brinzolamide: Mechanism of Action and Therapeutic Applications. [Link]
-
Goyal, A., et al. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]
-
Manasa Life Sciences. This compound. [Link]
-
Ranta, V. P., et al. (2020). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. European Journal of Pharmaceutical Sciences, 155, 105545. [Link]
-
U.S. Food and Drug Administration (FDA). (1998). Azopt Clinical Pharmacology Biopharmaceutics Review. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites. [Link]
-
Di Stilo, A., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(9), 1648-1658. [Link]
-
Kadam, R. S., et al. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 27(5), 453-459. [Link]
-
U.S. National Institutes of Health (NIH). Brinzolamide - Global Substance Registration System. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]
-
Kadam, R. S., et al. (2011). Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow. Journal of Ocular Pharmacology and Therapeutics, 27(5), 453-9. [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]
-
Alcon Laboratories, Inc. (2012). AZOPT® (brinzolamide ophthalmic suspension) 1% Prescribing Information. [Link]
-
Obach, R. S., et al. (2013). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? The AAPS Journal, 15(2), 300-307. [Link]
-
Di Stilo, A., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(9), 1648-1658. [Link]
-
Admescope. (2021). MIST (metabolites in safety testing) evaluation toolbox. [Link]
-
Balakrishna, M., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]
-
Eissa, M. S., et al. (2020). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 25(23), 5650. [Link]
Sources
- 1. Brinzolamide - Wikipedia [en.wikipedia.org]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. admescope.com [admescope.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound | Manasa Life Sciences [manasalifesciences.com]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 14. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving N-Desethyl Brinzolamide
Introduction: Unveiling the Activity of a Key Brinzolamide Metabolite
N-Desethyl brinzolamide is the primary and pharmacologically active metabolite of brinzolamide, a potent carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Brinzolamide, and by extension its metabolite, functions by inhibiting carbonic anhydrase enzymes, particularly isoform II (CA-II), which is abundant in the ciliary processes of the eye.[3] This inhibition reduces the formation of bicarbonate ions, leading to a decrease in aqueous humor secretion and consequently lowering intraocular pressure.
Understanding the cellular activity of this compound is crucial for a comprehensive assessment of the parent drug's overall efficacy, duration of action, and potential off-target effects. As drug development and research professionals, it is imperative to have robust and reproducible cell-based assays to quantify the inhibitory potency, cellular consequences, and target engagement of this key metabolite.
These application notes provide a detailed guide for researchers to design and execute a suite of cell-based assays to thoroughly characterize the biological activity of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, providing both the "how" and the "why" behind experimental choices.
Choosing the Right Cellular Model: A Critical First Step
The selection of an appropriate cell line is paramount for obtaining physiologically relevant data. Given that the primary therapeutic target of brinzolamide is in the eye, cell lines derived from ocular tissues are the most relevant.
Recommended Cell Lines:
-
Human Ciliary Non-Pigmented Epithelial (NPE) Cells: These cells are directly involved in aqueous humor production and express high levels of key carbonic anhydrase isoforms, including CA-II, CA-IV, and CA-XII.[3][4][5][6] They represent a highly relevant in vitro model for studying the direct pharmacological effects of this compound.
-
Human Retinal Pigment Epithelial (RPE) Cells (e.g., ARPE-19): RPE cells are crucial for maintaining the health of the retina and have been shown to be a valuable model for ocular toxicity studies.[7][8][9] Using RPE cells can help assess the potential cytotoxic effects of this compound.
-
Human Corneal Epithelial Cells (HCEC): The cornea is the outermost layer of the eye and the first tissue to come into contact with topically administered drugs. HCEC lines can be used to evaluate potential corneal toxicity.[10]
Core Assays for Characterizing this compound
This guide details four key cell-based assays to provide a comprehensive profile of this compound's activity:
-
Carbonic Anhydrase (CA) Activity Assay: To directly measure the inhibitory effect of the compound on cellular carbonic anhydrase activity.
-
Intracellular pH (pHi) Regulation Assay: To assess the functional consequence of CA inhibition on the cell's ability to manage its internal pH.
-
Cell Viability (MTT) Assay: To determine the cytotoxic potential and therapeutic window of this compound.
-
Cellular Thermal Shift Assay (CETSA®): To confirm direct target engagement of this compound with carbonic anhydrase within the cellular environment.
Carbonic Anhydrase Activity Assay
Scientific Rationale: This assay directly quantifies the enzymatic activity of carbonic anhydrase within a cellular context. The principle is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is proportional to CA activity, and inhibition of this activity by compounds like this compound can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the Carbonic Anhydrase Activity Assay.
Detailed Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture human ciliary non-pigmented epithelial (NPE) cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (e.g., DMSO).
-
Add 80 µL of cell lysate (normalized for protein concentration) to each well.
-
Include a positive control for inhibition, such as acetazolamide.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Example Data Table:
| Compound | Target Cell Line | IC50 (nM) |
| This compound | Human Ciliary NPE | 15.8 |
| Brinzolamide | Human Ciliary NPE | 10.2 |
| Acetazolamide (Control) | Human Ciliary NPE | 25.5 |
Intracellular pH (pHi) Regulation Assay
Scientific Rationale: Carbonic anhydrases play a vital role in maintaining intracellular pH by catalyzing the reversible hydration of CO2 to bicarbonate and protons.[10] Inhibition of CA can impair a cell's ability to recover from an acid load. This assay utilizes a pH-sensitive fluorescent dye, such as BCECF-AM, to monitor changes in pHi in response to an induced acid load in the presence or absence of this compound.
Experimental Workflow:
Caption: Workflow for the Intracellular pH Regulation Assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed human ciliary NPE cells on glass coverslips and grow to 70-80% confluency.
-
Wash the cells with a bicarbonate-free buffer (e.g., HEPES-buffered saline).
-
Load the cells with 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) in the dark at 37°C for 30-60 minutes.[11][12]
-
Wash the cells to remove extracellular dye.
-
-
Fluorescence Measurement and Acid Load:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope.
-
Excite the cells alternately at 490 nm and 440 nm (the isosbestic point) and record the emission at 535 nm.
-
Induce an intracellular acid load using the ammonium chloride prepulse technique. Briefly, perfuse the cells with a solution containing NH4Cl, then switch to an NH4Cl-free solution, which causes a rapid drop in pHi.
-
Once the pHi has stabilized at its acidic nadir, perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the recovery of the 490/440 nm fluorescence ratio over time.
-
Data Analysis and Interpretation:
-
Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method.[13]
-
Calculate the initial rate of pHi recovery (dpH/dt) in the presence and absence of this compound.
-
A dose-dependent decrease in the rate of pHi recovery indicates inhibition of carbonic anhydrase activity.
Example Data Table:
| Compound | Concentration (µM) | Rate of pHi Recovery (pH units/min) |
| Vehicle Control | - | 0.15 ± 0.02 |
| This compound | 1 | 0.08 ± 0.01 |
| This compound | 10 | 0.04 ± 0.01 |
| This compound | 100 | 0.02 ± 0.005 |
Cell Viability (MTT) Assay
Scientific Rationale: It is essential to assess the potential cytotoxicity of this compound to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed ARPE-19 or HCEC cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator. A study on brinzolamide formulations found that concentrations of 0.1% and 0.5% were acceptable for cell viability in human RPE cells after 1 hour of incubation.[15]
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.
Example Data Table:
| Compound | Target Cell Line | Incubation Time (h) | CC50 (µM) |
| This compound | ARPE-19 | 48 | > 500 |
| This compound | HCEC | 48 | > 500 |
| Staurosporine (Control) | ARPE-19 | 24 | 0.5 |
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA® is a powerful technique for verifying target engagement in a cellular environment.[16][17][18][19] The principle is based on the ligand-induced thermal stabilization of a target protein. When a protein binds to a ligand, its thermal stability increases, resulting in a higher melting temperature. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if a compound has bound to its target.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment and Heating:
-
Treat intact human ciliary NPE cells with this compound or vehicle control for a specified period.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.
-
Collect the supernatant and quantify the amount of soluble carbonic anhydrase (e.g., CA-II) using a specific antibody-based method such as Western blotting or an ELISA.
-
Data Analysis and Interpretation:
-
Plot the amount of soluble CA-II as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms direct binding to the target protein.
-
Isothermal dose-response experiments can also be performed by heating the cells at a constant temperature while varying the concentration of the compound.
Example Data Table:
| Compound | Target Protein | Thermal Shift (ΔTm, °C) |
| This compound | Carbonic Anhydrase II | + 4.2 |
| Vehicle Control | Carbonic Anhydrase II | 0 |
Conclusion
The suite of cell-based assays detailed in these application notes provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its direct inhibitory activity, functional cellular consequences, cytotoxic potential, and target engagement, researchers can gain a deep and nuanced understanding of this key metabolite. These protocols, grounded in established scientific principles and tailored for relevance to the compound's therapeutic area, will empower drug development professionals to make informed decisions and advance their research with confidence.
References
-
PubChem. Brinzolamide. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Azopt Clinical Pharmacology Biopharmaceutics Review. [Link]
- Wistrand, P. J., Schenholm, M., & Lönnerholm, G. (1986). Carbonic anhydrase isoenzymes CA I and CA II in the human eye. Investigative ophthalmology & visual science, 27(3), 419–428.
- Bonanno, J. A., & Giasson, C. (2005). Role of Carbonic Anhydrase IV in Corneal Endothelial HCO3- Transport. Investigative ophthalmology & visual science, 46(11), 4059–4067.
- Levin, M. H., & Liebmann, J. M. (2002). Expression of cell surface transmembrane carbonic anhydrase genes CA9 and CA12 in the human eye: overexpression of CA12 (CAXII) in glaucoma. Journal of medical genetics, 39(11), 833–840.
- Hu, Y., & Bok, D. (2019). Evaluation of Retinal Pigment Epithelial Cell Cytotoxicity of Recombinant Tissue Plasminogen Activator Using Human-Induced Pluripotent Stem Cells. Journal of ophthalmology, 2019, 8953694.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
- Jokinen, E., & Parkkila, S. (2002). Expression of cell surface transmembrane carbonic anhydrase genes CA9 and CA12 in the human eye. Journal of Medical Genetics, 39(11), 833-840.
- Ghiasi, M., et al. (2010). Expression and Enzymatic Activity Regulation of Carbonic Anhydrases in Human Non-Pigmented Epithelium Cell Line, Dependence on Cell Density. Investigative Ophthalmology & Visual Science, 51(13), 3456-3456.
- Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 894003.
- Design and Development of a pH-Responsive In-situ Gel of Brinzolamide for Ocular Delivery Using Quality by Design (QbD): Formulation Optimization, Characterization, and In-vivo Evaluation for Sustained Glaucoma Management. (2025).
- Almqvist, H., et al. (2022). Current Advances in CETSA.
- Bharti, K. (2018).
- Brinzolamide encapsulated β-cyclodextrin-chondroitin sulfate nanocomplexes anchored chitosan/polycaprolactone nanofibers as an ocular insert for glaucoma tre
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. (2022). PubMed Central.
- Ghiasi, M., et al. (1997). Expression of carbonic anhydrase isozyme III in the ciliary processes and lens. Investigative Ophthalmology & Visual Science, 38(3), 667-674.
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI.
- MTT Assay Protocol for Cell Viability and Prolifer
- Role of Epithelial-to-Mesenchymal Transition of Retinal Pigment Epithelial Cells in Glaucoma Cupping. (2023). MDPI.
- Fluorometric Intracellular pH Assay Kit (MAK150) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma. (n.d.).
- Extracellular carbonic anhydrase activity promotes a carbon concentration mechanism in metazoan calcifying cells. (2022). PNAS.
- CETSA. (n.d.). Pelago Bioscience.
- Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024).
- Brinzolamide Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evalu
- Assessment of retinal pigment epithelial detachment treatment response and impact of size on outcomes in neovascular age-related macular degeneration
- Cell sensitivity assays: the MTT assay. (2011). PubMed.
- Intracellular pH Assay Kit (ab228552). (n.d.). Abcam.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Retinal pigment epithelial cells release inhibitors of neovasculariz
- MTT (Assay protocol). (2023). Protocols.io.
- Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide. (2020). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Carbonic anhydrase isoenzymes CA I and CA II in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of cell surface transmembrane carbonic anhydrase genes CA9 and CA12 in the human eye: overexpression of CA12 (CAXII) in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. Expression of carbonic anhydrase isozyme III in the ciliary processes and lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Retinal Pigment Epithelial Cell Cytotoxicity of Recombinant Tissue Plasminogen Activator Using Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retinal pigment epithelial cells release inhibitors of neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of Carbonic Anhydrase IV in Corneal Endothelial HCO3- Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. CETSA [cetsa.org]
- 19. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Detection Sensitivity of N-Desethyl Brinzolamide in Mass Spectrometry
Welcome to the technical support guide for the analysis of N-Desethyl brinzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the mass spectrometric detection of this critical metabolite of Brinzolamide. This compound is an active metabolite of the carbonic anhydrase inhibitor, brinzolamide.[1][2]
This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address specific issues you may encounter during your experiments, ultimately enabling you to enhance detection sensitivity and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a primary and active metabolite of brinzolamide, a drug used to treat glaucoma by inhibiting carbonic anhydrase.[1][2] As a monitored metabolite, its accurate quantification is crucial for pharmacokinetic studies, drug safety assessments, and regulatory submissions.[2][3][4]
Q2: What are the typical mass-to-charge ratios (m/z) for this compound?
A2: The molecular weight of this compound (free base) is 355.44 g/mol .[3][5][6] In positive ion mode electrospray ionization (ESI+), you will primarily observe the protonated molecule [M+H]⁺ at an m/z of approximately 356.4. Depending on the mobile phase composition, you may also see adducts such as [M+Na]⁺ or [M+K]⁺.
Q3: Which ionization mode, positive or negative, is better for this compound?
A3: Given the presence of a primary amine group, this compound is expected to ionize efficiently in positive ion mode (ESI+).[7] The amine group can be readily protonated. While a related compound, N-nitroso-Brinzolamide, has been analyzed in negative ion mode, positive ion mode is generally the starting point for this compound.[8]
Q4: I am observing a very low signal for my this compound standard. What is the first thing I should check?
A4: Initially, confirm the basics: ensure your mass spectrometer is properly tuned and calibrated. Verify the integrity and concentration of your this compound standard. Check for simple issues like loose fittings or leaks in the LC and MS systems.[9] After confirming these, proceed to the more detailed troubleshooting sections below.
II. Troubleshooting Guide: Low Signal Intensity
Low signal intensity is one of the most common challenges in LC-MS/MS analysis. This guide provides a systematic approach to diagnosing and resolving this issue, from the mobile phase to the detector.
A. Mobile Phase and Liquid Chromatography Optimization
The composition of your mobile phase significantly impacts ionization efficiency.
Issue: Poor protonation of this compound in the ESI source.
Causality: The efficiency of electrospray ionization is highly dependent on the pH of the mobile phase. For a compound with a basic functional group like the primary amine in this compound, a mobile phase pH below its pKa will ensure it is in its protonated form, leading to better ionization and a stronger signal in positive ion mode.[10]
Solution:
-
Acidify the Mobile Phase: Add a small percentage of an acid to your mobile phase. Formic acid (0.1%) is a common and effective choice. Acetic acid is another option.[10] This will lower the pH and promote the formation of [M+H]⁺ ions.
-
Optimize Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can influence spray characteristics and desolvation efficiency.[10] Infuse a standard solution of this compound and systematically vary the mobile phase composition to find the optimal ratio of aqueous to organic solvent that provides the highest signal intensity.
Issue: Suboptimal chromatographic peak shape leading to a lower apparent signal.
Causality: Poor peak shape (e.g., broad or tailing peaks) results in the analyte entering the mass spectrometer over a longer period, reducing the peak height and, consequently, the signal-to-noise ratio.
Solution:
-
Column Selection: Consider a column with a different stationary phase. For a polar compound like this compound, a C18 column is a good starting point, but a phenyl-hexyl or cyano column might offer better peak shape.[8][11]
-
Gradient Optimization: Adjust the gradient slope to ensure the peak is sufficiently sharp. A faster gradient can sometimes lead to sharper peaks and improved sensitivity.
B. Mass Spectrometer Source Parameter Optimization
Fine-tuning the ESI source parameters is critical for maximizing the ion signal.
Issue: Inefficient desolvation or ion transmission.
Causality: The settings for gas flow, temperature, and voltages in the ESI source control the conversion of the analyte from the liquid phase to gas-phase ions and their subsequent entry into the mass spectrometer. Suboptimal settings can lead to poor desolvation, ion suppression, or inefficient ion sampling.[12]
Solution:
-
Systematic Optimization: Using a constant infusion of this compound, systematically optimize the following parameters:
-
Nebulizer Gas Flow: This affects droplet size. Start with the manufacturer's recommendation and adjust to maximize the signal.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Higher flow rates and temperatures can improve desolvation but can also lead to thermal degradation if set too high.
-
Capillary Voltage: This voltage drives the electrospray. Optimize for a stable and intense signal.
-
Fragmentor/Nozzle Voltage: This voltage influences in-source fragmentation and ion transmission.
-
C. Collision Cell and MRM Parameter Optimization
For tandem mass spectrometry (MS/MS), optimizing the fragmentation is key to sensitivity and specificity.
Issue: Poor fragmentation of the precursor ion or inefficient detection of the product ion.
Causality: The collision energy applied in the collision cell determines the fragmentation pattern of the precursor ion. If the collision energy is too low, fragmentation will be inefficient. If it is too high, the desired product ion may be further fragmented, reducing its signal.
Solution:
-
Collision Energy Optimization: Infuse the this compound standard and select the [M+H]⁺ ion as the precursor. Ramp the collision energy and monitor the intensity of the various product ions to find the optimal collision energy for your chosen product ion.
III. Troubleshooting Guide: Matrix Effects
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[16][17]
Issue: Inconsistent and lower than expected signal in biological samples compared to pure standards.
Causality: Components in biological matrices (e.g., salts, phospholipids, proteins) can co-elute with this compound and interfere with its ionization in the ESI source, typically leading to ion suppression.[16][17][18]
Solution:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. Select an SPE sorbent that retains this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from the matrix based on its solubility in different immiscible solvents.
-
-
Chromatographic Separation:
-
Divert Valve: Use a divert valve to direct the initial part of the chromatographic run, which often contains highly polar and interfering matrix components, to waste instead of the mass spectrometer.
-
Increase Chromatographic Resolution: Modify your LC method to better separate this compound from co-eluting matrix components.
-
-
Use an Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: The ideal solution is to use a stable isotope-labeled version of this compound. An SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.
-
Structural Analog: If an SIL internal standard is not available, a structural analog that has similar chromatographic and ionization behavior can be used.
-
IV. Experimental Protocols
Protocol 1: Mass Spectrometer Tuning and Optimization
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
In full scan mode, identify the [M+H]⁺ ion for this compound (m/z ~356.4).
-
Optimize source parameters (nebulizer gas, drying gas, temperature, capillary voltage) to maximize the intensity of the [M+H]⁺ ion.
-
Switch to product ion scan mode, selecting m/z 356.4 as the precursor ion.
-
Ramp the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable product ions.
-
Select the most intense product ion for your MRM transition.
-
Create an MRM method using the optimized precursor and product ions and the optimized collision energy.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).[1]
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Spike the working standard solutions into a blank biological matrix (e.g., plasma, urine) to create calibration standards at a range of concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples using your chosen sample preparation method (e.g., protein precipitation, SPE).
-
Analyze the extracted samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The curve should have a correlation coefficient (r²) > 0.99.[8]
V. Visualizations
Logical Workflow for Troubleshooting Low Sensitivity
Caption: A systematic workflow for troubleshooting low sensitivity.
Conceptual Fragmentation of this compound
Caption: Conceptual fragmentation pathway for this compound.
VI. Data Summary
| Parameter | This compound | Reference |
| Chemical Formula | C₁₀H₁₇N₃O₅S₃ | [1] |
| Molecular Weight (Free Base) | 355.44 g/mol | [3][5][6] |
| Primary Ionization Mode | Positive Electrospray (ESI+) | Implied by structure |
| Expected Precursor Ion [M+H]⁺ | m/z 356.4 | Calculated |
| Common Mobile Phase Additive | 0.1% Formic Acid | [10] |
VII. Conclusion
Enhancing the detection sensitivity of this compound in mass spectrometry is a multifactorial process that requires a systematic and logical approach to troubleshooting. By carefully optimizing each stage of the analytical method, from sample preparation and liquid chromatography to mass spectrometer source and collision cell parameters, researchers can overcome common challenges such as low signal intensity and matrix effects. Adherence to established bioanalytical method validation guidelines is essential to ensure the reliability and accuracy of the data.[19][20][21][22][23]
VIII. References
-
Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS - Acta Scientific. [Link]
-
This compound - Manasa Life Sciences. [Link]
-
Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. [Link]
-
N-Desethyl Isotonitazene - The Center for Forensic Science Research & Education. [Link]
-
Brinzolamide - Wikipedia. [Link]
-
Brinzolamide-impurities - Pharmaffiliates. [Link]
-
Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation - ACG Publications. [Link]
-
Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. [Link]
-
Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC - NIH. [Link]
-
This compound - SynZeal. [Link]
-
CAS 404034-55-5 this compound Impurity - Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
-
Proposed fragmentation pattern for BZA (m/z 384) and DP-7... - ResearchGate. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? | ResearchGate. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. [Link]
-
Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration - eRepo. [Link]
-
Method for increasing ionization efficiency in mass spectroscopy - Google Patents.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Electrospray Modifications for Advancing Mass Spectrometric Analysis - PMC - NIH. [Link]
-
Bioanalytical Method Validation. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Brinzolamide Monograph for Professionals - Drugs.com. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. [Link]
-
Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. [Link]
-
Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction | Semantic Scholar. [Link]
-
Topical brinzolamide and metabolic acidosis - PMC. [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Brinzolamide - Wikipedia [en.wikipedia.org]
- 3. This compound | Manasa Life Sciences [manasalifesciences.com]
- 4. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 404034-55-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. This compound | SynZeal [synzeal.com]
- 8. actascientific.com [actascientific.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. raco.cat [raco.cat]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nebiolab.com [nebiolab.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. m.youtube.com [m.youtube.com]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. hhs.gov [hhs.gov]
Technical Support Center: Optimization of N-Desethyl Brinzolamide Extraction from Plasma
Welcome to the technical support guide for the optimization of N-Desethyl brinzolamide extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies involving this key metabolite of Brinzolamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your extraction methods effectively. The complex nature of plasma as a biological matrix presents significant challenges, including low analyte concentrations, protein binding, and the presence of interfering endogenous components like phospholipids.[1][2]
This guide is structured as a dynamic troubleshooting resource. We will begin with a series of frequently asked questions (FAQs) that address common issues encountered in the laboratory. This is followed by detailed, step-by-step protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), complete with workflow diagrams and data tables to guide your experimental design.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions that arise during the development and execution of an extraction protocol for this compound from plasma.
Q1: My recovery of this compound is low and inconsistent. What are the likely causes?
Low and variable recovery is a frequent challenge in bioanalysis.[3] The root cause can typically be traced back to one of several factors in your extraction workflow.
-
Suboptimal pH: this compound, like its parent compound, has basic functional groups. The pH of the plasma sample during extraction is critical. To ensure the analyte is in its neutral, non-ionized state, which is more soluble in organic solvents, the pH should be adjusted to be at least 2 units above its pKa. Failure to control and optimize the pH will lead to the analyte remaining in the aqueous phase, drastically reducing extraction efficiency.
-
Inappropriate Solvent Selection (LLE): The choice of organic solvent in Liquid-Liquid Extraction is paramount. A solvent with polarity that is too low (e.g., hexane) may not efficiently extract a moderately polar molecule like this compound. Conversely, a solvent that is too polar (e.g., methanol) may be miscible with the aqueous plasma layer or co-extract excessive matrix components. A common starting point is a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Insufficient Mixing/Emulsion Formation: Inadequate vortexing or mixing will result in poor partitioning of the analyte into the organic phase. However, overly aggressive mixing can lead to the formation of a stable emulsion between the aqueous and organic layers, making phase separation difficult and trapping the analyte at the interface. If emulsions form, try gentle mixing (e.g., nutating for a longer period) or centrifugation at higher speeds.[4]
-
Analyte Adsorption: this compound can adsorb to the surfaces of glassware or plasticware, especially at low concentrations. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this issue.
-
Incomplete Elution (SPE): In Solid-Phase Extraction, low recovery often points to an elution solvent that is too weak to desorb the analyte from the sorbent. You may need to increase the percentage of a stronger organic solvent (like methanol or acetonitrile) or add a modifier (e.g., a small amount of ammonium hydroxide) to the elution solvent to disrupt the analyte-sorbent interaction.
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. Is my extraction protocol the problem?
Yes, most likely. Ion suppression is a classic matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.[1][5]
The primary culprits in plasma are phospholipids.[2] A simple protein precipitation step is often insufficient to remove them, as they are soluble in the acetonitrile or methanol used for precipitation. Your extraction method must be designed to specifically remove these interferences.
-
For LLE: A "back-extraction" step can be beneficial. After the initial extraction into an organic solvent, the analyte can be back-extracted into an acidic aqueous phase, leaving non-basic interferences behind in the organic layer. The pH of the aqueous phase can then be raised, and the analyte re-extracted into a clean organic solvent.
-
For SPE: This is where SPE truly excels. By choosing the correct sorbent and wash steps, you can selectively retain your analyte while washing away phospholipids and other interferences. A mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) is often highly effective for this purpose.[6] A "wash" step with a solvent mixture designed to remove phospholipids (e.g., a high percentage of methanol) before eluting the analyte is crucial.
Below is a troubleshooting workflow to diagnose extraction issues.
Caption: Troubleshooting flowchart for extraction optimization.
Q3: Should I start with Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
The choice depends on your specific analytical needs, such as required cleanliness, throughput, and available resources.
-
Liquid-Liquid Extraction (LLE): Often used for initial method development due to its simplicity and low cost. It can be very effective but may be more labor-intensive and less amenable to automation. LLE can sometimes co-extract more matrix components if not carefully optimized.[7]
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts, leading to reduced matrix effects and better sensitivity.[7] It offers higher selectivity and is easily automated for high-throughput applications. While the initial cost of cartridges and equipment may be higher, the improved data quality and efficiency often justify the investment.
For demanding applications requiring high sensitivity and reproducibility, such as pharmacokinetic studies, SPE is the recommended starting point.
Recommended Extraction Protocols
The following protocols are robust starting points for your method development. Remember, optimization is key, and you may need to adjust parameters based on your specific instrumentation and experimental goals.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize the recovery of this compound by adjusting the sample pH to favor its partitioning into an organic solvent.
Rationale: The core principle is to render the basic analyte neutral by increasing the pH of the aqueous plasma sample. This non-polar form is then readily extracted into a water-immiscible organic solvent. A subsequent drying and reconstitution step prepares the sample for LC-MS/MS analysis.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
Detailed Steps:
-
Sample Aliquot: Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard (IS): Add the internal standard (e.g., a stable isotope-labeled version of this compound) and briefly vortex.
-
Alkalinization: Add 50 µL of a suitable buffer, such as 0.5M sodium bicarbonate or sodium carbonate, to raise the pH to >8.5. This neutralizes the amine groups on the analyte. Vortex for 5-10 seconds.
-
Solvent Addition: Add 1 mL of a suitable organic solvent (see table below). Methyl tert-butyl ether (MTBE) is an excellent first choice.
-
Extraction: Cap the tube and mix for 2-5 minutes. Gentle inversion or nutation is preferred to vigorous vortexing to prevent emulsion formation.[4]
-
Phase Separation: Centrifuge at ≥4000 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (or a compatible solvent). Vortex thoroughly to ensure the analyte is fully dissolved.
-
Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Good recovery for moderately polar bases, low water miscibility, forms clean phase separation. |
| Ethyl Acetate | Slightly more polar than MTBE, may offer better recovery but can co-extract more interferences. | |
| Sample pH | 8.5 - 10.0 | Ensures this compound is in its neutral form for efficient partitioning into the organic solvent. |
| Mixing Technique | Gentle Inversion / Nutation | Minimizes the formation of stable emulsions, which can trap the analyte and complicate phase separation. |
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode SPE cartridge to achieve a high degree of selectivity, resulting in a very clean final extract with minimal matrix effects.
Rationale: This method employs a sorbent with both reversed-phase (for retaining hydrophobic molecules) and cation-exchange (for retaining positive-charged bases) properties. The plasma is loaded under acidic conditions, where this compound is positively charged and retained by the cation-exchange mechanism. A series of washes removes neutral/acidic interferences and phospholipids. Finally, the analyte is eluted by using a basic solvent that neutralizes the analyte, releasing it from the sorbent.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Desethyl Brinzolamide Stock Solution Stability
Welcome to the technical support center for N-Desethyl brinzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and storage of this compound stock solutions. Our goal is to ensure the stability and reliability of your experimental results.
Introduction
This compound is a principal active metabolite of brinzolamide, a carbonic anhydrase inhibitor.[1] The integrity of your research findings is critically dependent on the stability of your stock solutions. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent is critical for maintaining the stability of your compound. Based on available data and common laboratory practice, we recommend the following:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). This compound (oxalate) is known to be soluble in DMSO.[1] DMSO is a versatile solvent for many organic compounds and is suitable for long-term storage at low temperatures.
-
Alternative: Methanol. Some studies have utilized methanol for preparing working solutions of this compound.[1] However, due to its higher volatility compared to DMSO, it is more suitable for the preparation of fresh, daily-use solutions rather than long-term storage of concentrated stock.
Causality: The selection of an appropriate solvent is the first line of defense against chemical degradation. A good solvent will fully dissolve the compound, preventing precipitation, and should be chemically inert to the compound under storage conditions. For sparingly soluble compounds like this compound, a high-purity, anhydrous grade solvent is crucial to minimize water-mediated degradation pathways.
I've prepared my stock solution in DMSO. How should I store it to ensure maximum stability?
Proper storage is paramount to preserving the integrity of your this compound stock solution. Here are the best practices:
-
Storage Temperature: Store your DMSO stock solution at -20°C or -80°C. The solid form of this compound is stable for at least four years at -20°C.[1] While specific long-term stability data in DMSO is not extensively published, storing at low temperatures significantly slows down potential degradation kinetics.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
Inert Gas: For optimal stability, especially for long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing is recommended.[1] This displaces oxygen and minimizes the risk of oxidative degradation.
-
Light Protection: Store aliquots in amber vials or in a light-protected box to prevent photodegradation, a common degradation pathway for many pharmaceutical compounds.
| Storage Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Good solubilizing power, low volatility. |
| Temperature | -20°C or -80°C | Slows down chemical degradation. |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles and moisture contamination.[2] |
| Atmosphere | Purge with inert gas (Argon/Nitrogen) | Prevents oxidation.[1] |
| Light | Amber vials or light-protected box | Prevents photodegradation. |
My stock solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This can lead to inaccurate dosing and unreliable experimental results.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial to 37°C in a water bath for a short period. Swirl the vial to see if the precipitate redissolves. Some compounds can precipitate out of solution at low temperatures and may go back into solution upon warming.
-
Sonication: If warming is ineffective, sonicate the vial for a few minutes. This can help to break up aggregates and redissolve the compound.
-
Check for Solvent Evaporation: If the cap was not sealed properly, some solvent may have evaporated, leading to an increase in concentration and subsequent precipitation. If you suspect this, you may need to prepare a fresh stock solution.
-
Consider a Fresh Preparation: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock. The precipitate could be the compound itself or a degradation product.
Workflow for Handling Precipitates:
Caption: Troubleshooting workflow for precipitated stock solutions.
How can I perform a quick quality check on my stock solution before an experiment?
A simple visual inspection is the first step. Ensure the solution is clear and free of particulates. For a more rigorous check, especially if the stock has been stored for a while, you can perform a quick analytical verification.
Quick QC Protocol:
-
Prepare a Dilution Series: Prepare a fresh serial dilution of your stock solution.
-
Analytical Comparison: Analyze the freshly prepared dilutions alongside a similarly prepared dilution series from a new, unopened vial of this compound using a suitable analytical method like HPLC-UV.
-
Assess Peak Area and Shape: Compare the peak areas and shapes. A significant decrease in the peak area or the appearance of new peaks in the chromatogram of the stored stock solution compared to the fresh one suggests degradation.
How can I validate the long-term stability of my this compound stock solution in my own lab?
A self-validating stability study is the most reliable way to determine the usable life of your stock solution under your specific laboratory conditions.
Experimental Protocol for In-house Stability Validation:
-
Prepare a Master Stock Solution: Prepare a fresh, concentrated stock solution of this compound in high-purity DMSO.
-
Aliquot and Store: Dispense the master stock into multiple small-volume aliquots in amber vials. Purge with an inert gas before sealing.
-
Establish Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
Storage Conditions: Store the aliquots at your intended storage temperature (e.g., -20°C and -80°C).
-
Analytical Method: Use a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS, to assess the concentration and purity of the compound at each time point.
-
Data Analysis: At each time point, analyze one aliquot and compare the results to the initial (T=0) analysis. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. A common threshold for stability is retaining at least 90-95% of the initial concentration.
Workflow for In-House Stability Study:
Caption: Experimental workflow for a self-validating stability study.
References
-
Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Available at: [Link]
-
Lo Faro, M., et al. (2021). Development and validation of a fast ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. ResearchGate. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Borek, A. H., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Kozak, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
Validation & Comparative
Validation of an analytical method for N-Desethyl brinzolamide
An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for N-Desethyl Brinzolamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of an analytical method for this compound, a primary metabolite of the carbonic anhydrase inhibitor, Brinzolamide. This document moves beyond a simple checklist of procedures, delving into the causality behind experimental choices to ensure the development of a robust, reliable, and self-validating analytical system. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, ensuring that the generated data is fit for its intended purpose in a drug development setting.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will compare two hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of this compound, providing the scientific rationale and detailed protocols for each validation parameter.
The Foundation: Why Method Validation is Non-Negotiable
This guide is structured around the validation parameters as stipulated in the ICH Q2(R1) guideline: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][3]
Comparative Methodologies: Two Approaches to this compound Analysis
To illustrate the validation process, we will compare two distinct, hypothetical RP-HPLC methods. The choice of chromatographic conditions is critical; factors like column chemistry, mobile phase composition, and pH can dramatically affect selectivity and peak shape for a sulfonamide-containing molecule like this compound.
Table 1: Comparison of Chromatographic Systems
| Parameter | Method A: Traditional C18 | Method B: Phenyl-Hexyl Phase |
| Column | Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[5] | Phenyl-Hexyl Column (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65 v/v)[5] | Methanol : Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[5][7] | 0.8 mL/min |
| Detection (UV) | 254 nm[5][7][8] | 254 nm[5][7][8] |
| Column Temp. | Ambient | 30 °C |
| Injection Vol. | 10 µL[5] | 10 µL |
| Scientific Rationale | C18 is a robust, widely used stationary phase providing excellent hydrophobic retention. Formic acid is a volatile modifier ideal for LC-MS compatibility. | A Phenyl-Hexyl phase offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic analytes from closely related impurities or degradants. The phosphate buffer provides better pH control. |
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence, where each parameter builds confidence in the method's performance. The overall workflow ensures that by the end of the process, the method is proven to be reliable for its intended use.
Caption: High-level workflow for analytical method validation.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is proven via forced degradation studies.[6][9] The goal is to demonstrate that the analyte peak is free from interference from any degradation products.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of approximately 100 µg/mL.[9]
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:[5][9][10]
-
Acid Hydrolysis: Add 1 mL of 0.1N HCl to 1 mL of stock solution. Heat at 60°C for 30 minutes.[5] Cool and neutralize with an equivalent amount of 0.1N NaOH.[9]
-
Base Hydrolysis: Add 1 mL of 0.1N NaOH to 1 mL of stock solution. Heat at 60°C for 30 minutes.[5] Cool and neutralize with an equivalent amount of 0.1N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 3 hours.[9][11]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 6 hours.[10] Dissolve to the target concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (200 watt-hours/m²) for 7 days.[10]
-
-
Analysis: Dilute all stressed samples to the target concentration (e.g., 20 µg/mL) with the mobile phase and inject into the HPLC system.
-
Evaluation: Analyze the chromatograms. The method is specific if the principal peak for this compound is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous.
Caption: Demonstrating specificity via forced degradation.
Comparative Data: Specificity Results
Table 2: Hypothetical Specificity and Forced Degradation Results
| Stress Condition | Method A: % Degradation | Resolution (Analyte vs. Closest Degradant) | Method B: % Degradation | Resolution (Analyte vs. Closest Degradant) | Acceptance Criteria |
| Acid (0.1N HCl, 60°C) | 12.5% | 2.1 | 11.9% | 2.5 | Baseline resolution (R > 2.0) |
| Base (0.1N NaOH, 60°C) | 8.2% | 3.5 | 9.1% | 3.8 | between analyte and |
| Oxidation (3% H₂O₂) | 21.0%[11][12] | 1.8 | 20.5% | 2.2 | all other peaks. Peak |
| Thermal (105°C) | 5.5% | > 4.0 | 4.9% | > 4.0 | purity index > 0.999. |
| Photolytic (UV) | 3.1% | > 4.0 | 2.8% | > 4.0 |
Insight: Both methods demonstrate specificity. Method B shows slightly better resolution for the critical oxidative degradant, likely due to the alternative selectivity of the phenyl-hexyl column. Method A's resolution of 1.8 for the oxidative degradant is borderline and may warrant further method optimization.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning the expected concentration range. For this compound, a typical range might be 1 to 30 µg/mL.[6][9]
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Comparative Data: Linearity
Table 3: Linearity and Range Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 1.0 - 30.0 µg/mL | 1.0 - 30.0 µg/mL | Defined by application |
| Regression Equation | y = 45102x + 1250 | y = 48950x - 890 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept % of Response at 100% | 1.1% | 0.8% | Should be insignificant |
Insight: Both methods exhibit excellent linearity within the specified range, as indicated by the high r² values. Method B shows a slightly better fit to the linear model.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on spiked samples.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples by spiking a blank matrix (e.g., formulation placebo) with the analyte at three different concentration levels (low, medium, high), covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Comparative Data: Accuracy
Table 4: Accuracy (% Recovery) Results
| Level | Concentration (µg/mL) | Method A: Mean % Recovery (n=3) | Method B: Mean % Recovery (n=3) | Acceptance Criteria[13] |
| Low (80%) | 16.0 | 101.1% | 100.5% | 98.0% - 102.0% |
| Mid (100%) | 20.0 | 99.8% | 99.5% | for assay of a drug |
| High (120%) | 24.0 | 99.1% | 100.2% | substance. |
Insight: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance limits for pharmaceutical analysis.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision
-
Prepare Samples: Prepare a minimum of six replicate samples at 100% of the target concentration. For intermediate precision, this process is repeated on a different day by a different analyst.
-
Analysis: Analyze the samples.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results.
Comparative Data: Precision
Table 5: Precision (%RSD) Results
| Parameter | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.65% | 0.52% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6, 2 days) | 1.10% | 0.95% | %RSD ≤ 2.0% |
Insight: Both methods are highly precise. Method B demonstrates slightly lower variability, which is desirable for a quality control method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the expected retention time of the analyte.
-
Determine Signal: Prepare and inject a series of dilute solutions of the analyte.
-
Evaluation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.[13]
-
Comparative Data: LOD & LOQ
Table 6: Method Sensitivity Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| LOD (µg/mL) | 0.25 | 0.22 | Reportable value |
| LOQ (µg/mL) | 0.75[12] | 0.67[9] | Reportable value, with demonstrated precision and accuracy. |
Insight: Both methods offer comparable and excellent sensitivity, suitable for detecting and quantifying trace amounts of this compound, which is critical for impurity analysis or pharmacokinetic studies.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce Variations: Prepare a standard solution and analyze it while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor). The %RSD of the results should remain within acceptable limits.[6]
Comparative Data: Robustness
Table 7: Robustness Evaluation
| Varied Parameter | Method A: Effect on Peak Area (% Change) | Method B: Effect on Peak Area (% Change) | Acceptance Criteria |
| Flow Rate (+0.1 mL/min) | -1.5% | -1.3% | System suitability criteria must be met. %RSD of results < 2.0%.[6][12] |
| Flow Rate (-0.1 mL/min) | +1.6% | +1.4% | |
| % Organic (+2%) | +0.8% | +0.5% | |
| % Organic (-2%) | -0.9% | -0.6% |
Insight: Both methods demonstrate good robustness, indicating they are reliable for routine use where minor variations in operating conditions are expected.
Conclusion and Recommendation
This guide has detailed the validation process for an analytical method for this compound by comparing two robust RP-HPLC methods.
-
Method A (Traditional C18) is a reliable and well-understood method that meets all standard validation criteria. It represents a workhorse approach suitable for routine quality control.
-
Method B (Phenyl-Hexyl Phase) also meets all validation criteria and shows a slight advantage in terms of resolution for a critical oxidative degradant, as well as slightly better precision and linearity. The alternative selectivity offered by the phenyl-hexyl phase provides a higher degree of confidence in the method's specificity.
For the routine analysis of this compound, both methods are valid. However, Method B is recommended for development and stability studies where unknown degradation products may be encountered, due to its superior resolving power. The choice ultimately depends on the specific application; for a well-characterized product in a QC environment, the more common and potentially lower-cost Method A could be perfectly adequate.
This self-validating system of protocols, grounded in regulatory principles, ensures the generation of trustworthy and defensible analytical data, a critical component of any successful drug development program.
References
-
MDPI. (n.d.). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation. Retrieved from [Link]
-
CR Subscription Agency. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamide in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
IJRAR. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDINE. Retrieved from [Link]
-
ResearchGate. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Retrieved from [Link]
-
ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]
-
Semantic Scholar. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Retrieved from [Link]
-
Pharma Info. (n.d.). Analytical method development for brinzolamide stability. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Retrieved from [Link]
-
Journal of Xi'an University of Architecture & Technology. (n.d.). Stability indicating RP-HPLC Method for Simultaneous Estimation of Brinzolamide and Brimonidine in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). stability indicating analytical method development and validation of brinzolamide in bulk drugs. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Suitable Chromatographic Method for Simultaneous Estimation of Brimonidine and Brinzolamide in Glaucoma Treated Dosage Form: Influence of its Greenness with Use of Green Metric Tools. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. crsubscription.com [crsubscription.com]
- 6. ijrar.com [ijrar.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. acgpubs.org [acgpubs.org]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. ema.europa.eu [ema.europa.eu]
A Head-to-Head Comparison of N-Desethyl Brinzolamide and Other Brinzolamide Impurities: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of N-Desethyl brinzolamide and other known impurities of the carbonic anhydrase inhibitor, brinzolamide. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the physicochemical properties, analytical separation techniques, and toxicological considerations of these compounds. By synthesizing technical data with practical insights, this guide aims to be an essential resource for impurity profiling and control in the pharmaceutical industry.
Introduction: The Critical Role of Impurity Profiling for Brinzolamide
Brinzolamide is a potent, second-generation carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact its safety and efficacy.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these impurities.[3] This guide focuses on a comparative analysis of this compound, a primary metabolite, and other process-related and degradation impurities of brinzolamide. Understanding the distinct characteristics of each impurity is paramount for developing robust analytical methods and ensuring the quality of the final drug product.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The structural similarities and differences among brinzolamide and its impurities dictate their behavior in analytical systems and their potential physiological effects. This compound is a major metabolite of brinzolamide, formed by the N-dealkylation of the ethylamino group.[4] Other impurities can arise from the manufacturing process or degradation of the API.
Below is a comparative table summarizing the key physicochemical properties of this compound and other selected brinzolamide impurities.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Relationship to Brinzolamide |
| Brinzolamide | 138890-62-7 | C₁₂H₂₁N₃O₅S₃ | 383.51 | Parent Drug |
| This compound | 2109554-77-8 | C₁₀H₁₇N₃O₅S₃ | 355.44 | N-de-ethylated metabolite |
| (S)-Brinzolamide (USP Related Compound A) | 154127-19-2 | C₁₂H₂₁N₃O₅S₃ | 383.51 | Enantiomer |
| O-Desmethyl Brinzolamide (Impurity C) | 186377-56-0 | C₁₁H₁₉N₃O₅S₃ | 369.48 | O-demethylated impurity |
| Brinzolamide Nitroso Impurity | N/A | C₁₂H₂₀N₄O₆S₃ | 412.49 | N-nitrosated impurity |
| Brinzolamide Methanesulfonyl Amide | N/A | C₁₃H₂₃N₃O₇S₄ | 461.60 | Process-related impurity |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for many of these impurities are often proprietary and provided with the purchase of certified reference standards from suppliers like Daicel Pharma, SynZeal, and Pharmaffiliates.[2][5]
Analytical Methodologies for Separation and Quantification
A robust analytical method is essential for the accurate identification and quantification of brinzolamide and its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[1][6]
Recommended HPLC Method
A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating brinzolamide from its impurities and degradation products. The following method has been shown to be effective:[1]
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (35:65 v/v), pH adjusted to 3 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Under these conditions, brinzolamide typically elutes at approximately 4.9 minutes, with degradation products having distinct retention times.[1]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are critical for understanding the stability of brinzolamide and identifying potential degradation products.[7]
Objective: To assess the stability of brinzolamide under various stress conditions and to generate its degradation products for analytical method development.
Materials:
-
Brinzolamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1N)
-
Sodium hydroxide (0.1N)
-
Hydrogen peroxide (3%)
-
UV chamber
-
Hot air oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh 10 mg of brinzolamide and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a concentration of 100 µg/mL.[1]
-
Acid Hydrolysis: To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 0.1N HCl. Keep at room temperature for 3 hours. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with the mobile phase.[1]
-
Alkaline Hydrolysis: To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1N HCl and dilute to volume with the mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂. Keep at room temperature for 5 hours and then dilute to volume with the mobile phase.
-
Thermal Degradation: Place 100 mg of brinzolamide powder in a petri dish and keep it in a hot air oven at 70°C for 6 hours. Prepare a 10 µg/mL solution of the stressed sample for analysis.[1]
-
Photolytic Degradation: Expose the stock solution to UV light for 6 hours.
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
Expected Outcome: The chromatograms will show the separation of the brinzolamide peak from the peaks of the degradation products, demonstrating the stability-indicating nature of the method.
Visualization of the Analytical Workflow
Caption: Workflow for Forced Degradation Study and HPLC Analysis of Brinzolamide.
Toxicological Profile: A Comparative Assessment
The toxicological assessment of impurities is a critical aspect of drug safety. While comprehensive toxicological data for all brinzolamide impurities are not publicly available, in silico toxicity prediction methods can provide valuable insights.[7][8]
This compound, being an active metabolite, is expected to have a pharmacological and toxicological profile similar to the parent drug. Brinzolamide itself has a well-established safety profile, with the most common adverse effects being localized ocular irritation.[9]
For other impurities, their potential for toxicity, including genotoxicity, needs to be evaluated.[7] The presence of certain functional groups can raise alerts for mutagenicity. For instance, N-nitroso impurities are a class of compounds that are often potent genotoxic carcinogens.[10] Therefore, the detection and control of such impurities are of high importance.
In silico toxicology software can predict various endpoints such as carcinogenicity, mutagenicity, and developmental toxicity based on the chemical structure of the impurity.[11] These predictions, while not a substitute for experimental testing, are valuable for risk assessment and for prioritizing which impurities require more rigorous toxicological evaluation.
Conclusion and Future Perspectives
This guide has provided a head-to-head comparison of this compound and other brinzolamide impurities, focusing on their physicochemical properties, analytical separation, and toxicological considerations. This compound stands out as an active metabolite, warranting its careful monitoring in both in vitro and in vivo studies.
The provided HPLC method and forced degradation protocol offer a solid foundation for the robust analysis of brinzolamide and its related substances. As new synthetic routes and formulations are developed, the impurity profile of brinzolamide may evolve. Therefore, continuous vigilance and the application of advanced analytical techniques, such as LC-MS/MS for the sensitive detection of genotoxic impurities, will be crucial.[12]
For researchers and drug developers, a thorough understanding of the potential impurities associated with brinzolamide is not just a regulatory requirement but a scientific imperative to ensure the delivery of safe and effective treatments for glaucoma and ocular hypertension.
References
-
Patel, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-9. Available from: [Link]
-
Hassib, S. T., et al. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 26(15), 4485. Available from: [Link]
-
Daicel Pharma Standards. (n.d.). Brinzolamide Impurities Manufacturers & Suppliers. Retrieved January 25, 2026, from [Link]
-
Vishnuvardhan, C., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Chromatographia, 79(21-22), 1471-1485. Available from: [Link]
-
SynThink. (n.d.). Brinzolamide EP Impurities & USP Related Compounds. Retrieved January 25, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Brinzolamide-impurities. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68844, Brinzolamide. Retrieved January 25, 2026, from [Link].
-
Balakrishna, T., et al. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. Available from: [Link]
-
United States Pharmacopeia. (n.d.). 1086 Impurities in Drug Substances and Drug Products. Retrieved January 25, 2026, from [Link]
-
SynZeal. (n.d.). Brinzolamide Impurities. Retrieved January 25, 2026, from [Link]
-
Tummala, V., et al. (n.d.). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF BRINZOLAMIDE AND ITS IMPURITIES IN DRUG SUBSTANCE AS PER ICH GUIDELINES. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
-
Manasa Life Sciences. (n.d.). Brinzolamide Hydrochloride Standard. Retrieved January 25, 2026, from [Link]
-
Vele, V. T., et al. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 8(12), 62-66. Available from: [Link]
-
DailyMed. (2021). BRINZOLAMIDE ophthalmic suspension. Retrieved January 25, 2026, from [Link]
-
Raies, A. B., et al. (2020). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(5), e1471. Available from: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Zhang, Y., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 334. Available from: [Link]
-
Martelli, A., et al. (2022). Design, Synthesis and Evaluation of Novel Molecular Hybrids between Antiglaucoma Drugs and H2S Donors. Molecules, 27(22), 7793. Available from: [Link]
-
Vele, V. T., et al. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 8(12), 62-66. Available from: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Brinzolamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase[v1] | Preprints.org [preprints.org]
- 11. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 12. actascientific.com [actascientific.com]
A Comparative Guide to the Purity Assessment of N-Desethyl brinzolamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
N-Desethyl brinzolamide is a principal metabolite and process-related impurity of brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2] As a critical reference standard, its purity is paramount for the accurate quantification of impurities in brinzolamide active pharmaceutical ingredients (APIs) and finished drug products.[3] A reference standard of questionable purity can lead to the erroneous release of out-of-specification batches or, conversely, the unnecessary rejection of perfectly good products, both with significant financial and regulatory consequences.
This guide presents a comprehensive, multi-technique framework for the rigorous purity assessment and comparison of this compound reference standards. We will move beyond a simple chromatographic purity value and employ a mass balance approach, which is considered the gold standard by leading pharmacopeias like the USP.[4][5] This holistic methodology provides a self-validating system, ensuring the highest degree of confidence in the assigned purity value.
We will illustrate this approach through a head-to-head comparison of three hypothetical lots of this compound reference standards (Lot A, Lot B, and Lot C), simulating a real-world evaluation scenario for selecting a primary reference material.
The Gold Standard: A Multi-Pronged Approach to Purity Assessment
A single analytical technique is insufficient to declare the purity of a reference standard. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are excellent for detecting and quantifying organic impurities but are blind to non-UV active substances, water, residual solvents, and inorganic components.[4] The mass balance approach addresses this by systematically quantifying all potential "non-analyte" components and subtracting their sum from 100%.[5]
The core principle is expressed as: Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Residue)
To achieve this, we will utilize a suite of orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC-UV): To quantify organic, process-related impurities.
-
Karl Fischer (KF) Titration: The specific and standard method for determining water content in pharmaceuticals.[6][7]
-
Headspace Gas Chromatography (HS-GC): To identify and quantify volatile residual solvents from the manufacturing process.[8]
-
Thermogravimetric Analysis (TGA): To determine the content of non-volatile inorganic impurities.[9]
This comprehensive workflow ensures that all significant impurities are accounted for, leading to a highly accurate and defensible purity assignment.
Experimental & Analytical Workflow
The following diagram outlines the logical flow of the multi-technique approach for qualifying a reference standard.
Methodology & Protocols
Detailed, step-by-step protocols are essential for reproducible and reliable results. The following methods are based on established pharmacopeial procedures and published literature for brinzolamide and its related substances.[10][11][12]
HPLC-UV for Organic Impurities
This Reverse-Phase HPLC (RP-HPLC) method is designed to separate this compound from its parent drug, brinzolamide, and other potential process-related impurities.
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the analytes, while a buffered mobile phase ensures consistent ionization and peak shape. UV detection at 254 nm is suitable as both brinzolamide and its desethyl metabolite contain a chromophore.[10][13]
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : pH 5.50 Buffer (e.g., Ammonium Formate) (20:80 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector Wavelength: 254 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Calculation: Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks detected.
Water Content by Karl Fischer Titration
This is the most accurate method for quantifying water in drug substances, as it is specific to water and avoids interference from other volatile components.[14][15]
-
Rationale: Karl Fischer titration is a coulometric or volumetric method based on a chemical reaction between water and an iodine-containing reagent. It is more accurate than "Loss on Drying" which can measure any volatile substance.[6]
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.
-
Titrant: Commercially available Karl Fischer reagent.
-
Solvent: Anhydrous methanol or a suitable solvent in which the sample is soluble.
-
Sample Preparation: Accurately weigh a suitable amount of the reference standard (typically 50-100 mg) and add it directly to the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached, as determined potentiometrically. Perform a blank determination on the solvent.
-
Calculation: The water content is calculated automatically by the instrument based on the titrant consumed, corrected for the blank.
Residual Solvents by Headspace Gas Chromatography (HS-GC-FID)
This method is standard for detecting and quantifying volatile organic compounds (residual solvents) that may be left over from the synthesis and purification processes, as outlined in USP <467>.[16][17]
-
Rationale: Headspace sampling is ideal for this analysis. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. This prevents non-volatile matrix components from contaminating the GC system.[8]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.[17]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Oven: 40°C (20 min), then ramp 10°C/min to 240°C (10 min).[18]
-
Injector: 140°C.
-
Detector (FID): 250°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 45 min.[18]
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or water).
-
Calculation: Quantify any detected solvents against an external standard of the identified solvent. The total percentage of residual solvents is the sum of all quantified solvents.
Non-Volatile Residue (Residue on Ignition/Sulphated Ash) by TGA
Thermogravimetric Analysis provides a precise measurement of the mass loss of a sample as a function of temperature. For purity assessment, it is used to quantify the amount of inorganic material (e.g., salts, catalysts) that will not combust or volatilize.
-
Rationale: TGA offers a more controlled and sensitive alternative to the classical "Residue on Ignition" test. It measures the final, non-combustible mass of the sample after a defined heating program.[9]
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or ceramic.
-
Atmosphere: Air or Oxygen.
-
Heating Program: Ramp from ambient to 600°C at 10 K/min. Hold at 600°C until a constant mass is achieved.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard into the tared sample pan.
-
Calculation: The percentage of non-volatile residue is the final mass remaining expressed as a percentage of the initial sample mass.
Data Analysis & Comparative Results
The following tables present hypothetical data from the analysis of the three this compound lots.
Table 1: HPLC Purity & Impurity Profile Comparison (% Area)
| Compound | Lot A | Lot B | Lot C |
| This compound | 99.85 | 99.52 | 99.96 |
| Brinzolamide (Parent) | 0.08 | 0.25 | < 0.03 |
| Unknown Impurity 1 (RRT 0.9) | 0.04 | 0.11 | < 0.03 |
| Unknown Impurity 2 (RRT 1.2) | 0.03 | 0.12 | < 0.03 |
| Total Organic Impurities | 0.15 | 0.48 | < 0.05 |
Table 2: Water Content by Karl Fischer Titration (% w/w)
| Lot | Result |
| Lot A | 0.21% |
| Lot B | 0.85% |
| Lot C | 0.12% |
Table 3: Residual Solvents by GC-HS (% w/w)
| Solvent | Lot A | Lot B | Lot C |
| Methanol | 0.02% | 0.09% | Not Detected |
| Acetonitrile | Not Detected | 0.15% | Not Detected |
| Total Residual Solvents | 0.02% | 0.24% | < 0.01% |
Table 4: Non-Volatile Residue by TGA (% w/w)
| Lot | Result |
| Lot A | 0.05% |
| Lot B | 0.06% |
| Lot C | 0.03% |
Mass Balance Assay Summary
The final purity is calculated by subtracting the sum of all quantified impurities from 100%. This provides the most accurate representation of the active moiety in the reference standard.[4]
Table 5: Mass Balance Assay Summary & Final Purity Assignment
| Component (% w/w) | Lot A | Lot B | Lot C |
| Chromatographic Purity (100% - Organic Impurities) | 99.85 | 99.52 | 99.95 |
| Water Content | 0.21 | 0.85 | 0.12 |
| Residual Solvents | 0.02 | 0.24 | < 0.01 |
| Non-Volatile Residue | 0.05 | 0.06 | 0.03 |
| Total Impurities | 0.28 | 1.15 | 0.16 |
| Final Assigned Purity (100% - Total Impurities) | 99.72% | 98.85% | 99.84% |
Discussion & Interpretation
The comparative data reveals significant differences between the three lots, highlighting the importance of this comprehensive qualification process.
-
Lot C emerges as the highest quality reference standard. It exhibits the highest chromatographic purity, with all individual organic impurities below the reporting threshold. Furthermore, it has the lowest levels of water, residual solvents, and inorganic residue, resulting in the highest final assigned purity of 99.84% . This lot would be the ideal choice for a primary reference standard.
-
Lot A is of good quality but demonstrably inferior to Lot C. While its chromatographic purity is high (99.85%), its water content (0.21%) and inorganic residue (0.05%) are higher than Lot C. Its final purity is a respectable 99.72% . This lot could be suitable as a secondary or working standard.
-
Lot B is of significantly lower quality and may be unsuitable for use as a quantitative reference standard. Its chromatographic purity is the lowest (99.52%), with notable levels of the brinzolamide parent drug and other unknown impurities. Critically, it has a high water content (0.85%) and the highest level of residual solvents (0.24%). The final assigned purity of 98.85% means that using this standard with an assumed purity of >99.5% (based on HPLC alone) would introduce a significant positive bias in the quantification of impurities in test samples.
This analysis underscores a critical point: a Certificate of Analysis (CoA) that only reports HPLC purity can be misleading. Lot B might be advertised with a "Purity: 99.5%", which is technically correct chromatographically, but its true content of this compound is nearly a full percentage point lower. According to ICH Q3A(R2) guidelines, all impurities at or above the identification threshold (typically 0.10%) should be structurally characterized, a criterion that Lot B's impurities might meet.[19]
Conclusion
The qualification of a reference standard is a foundational activity in pharmaceutical quality control. Relying on a single analytical result, such as HPLC purity, provides an incomplete and potentially inaccurate picture. This guide has demonstrated that a multi-technique mass balance approach is an essential, self-validating system for accurately determining the purity of a reference standard like this compound.
By systematically quantifying organic impurities, water content, residual solvents, and non-volatile residues, researchers can assign a purity value with a high degree of scientific certainty. This rigorous, evidence-based approach ensures the integrity of analytical data, supports regulatory compliance, and ultimately contributes to the safety and efficacy of pharmaceutical products. When selecting a reference standard, it is imperative to look beyond the headline chromatographic purity and demand comprehensive characterization data that supports a mass balance calculation.
References
-
ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Available at: [Link]
-
Manasa Life Sciences. This compound. Available at: [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF BRINZOLAMIDE AND ITS IMPURITIES IN DRUG SUBSTANCE AS PER ICH GUIDELINES. Available at: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
Agilent Technologies. Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. Available at: [Link]
-
NETZSCH Analyzing & Testing. Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Available at: [Link]
-
ResearchGate. (2018). (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. Available at: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
ResearchGate. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Available at: [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]
-
National Library of Medicine. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available at: [Link]
-
ResearchGate. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Available at: [Link]
-
BEBPA. (2024). Reference Standards for Potency Assays. Available at: [Link]
-
USP-NF. (2019). <467> RESIDUAL SOLVENTS. Available at: [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available at: [Link]
-
SynZeal. Brinzolamide Impurities. Available at: [Link]
-
Shimadzu. (2022). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467>. Available at: [Link]
-
MDPI. Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Available at: [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]
-
Creative Biolabs. Reference Standard Preparation & Characterization. Available at: [Link]
-
Agilent Technologies. Be Confident That Residual Solvents Will Not Affect the Safety, Stability, or Effectiveness of Your Products. Available at: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
-
National Library of Medicine. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Available at: [Link]
-
Cognibrain. Analytical method development for brinzolamide stability. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Scribd. USP-NF 621 Chromatography. Available at: [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Available at: [Link]
-
CR Subscription Agency. Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]
-
IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]
Sources
- 1. Brinzolamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brinzolamide Impurities | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. mt.com [mt.com]
- 7. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 8. sepscience.com [sepscience.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. acgpubs.org [acgpubs.org]
- 11. ejbps.com [ejbps.com]
- 12. usp.org [usp.org]
- 13. crsubscription.com [crsubscription.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. agilent.com [agilent.com]
- 17. uspnf.com [uspnf.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. database.ich.org [database.ich.org]
A Comparative Analysis of the Metabolic Stability of Brinzolamide and its Primary Metabolite, N-Desethyl Brinzolamide
In the landscape of ophthalmic therapeutics, particularly for the management of glaucoma and ocular hypertension, brinzolamide stands as a cornerstone therapy.[1][2][3][4] As a potent carbonic anhydrase inhibitor, its efficacy in lowering intraocular pressure is well-documented.[1][4] However, for drug development professionals and researchers, the journey of a drug molecule extends far beyond its primary pharmacological action. A critical aspect of this journey is its metabolic fate, which dictates its duration of action, potential for drug-drug interactions, and overall safety profile. This guide provides an in-depth comparison of the metabolic stability of brinzolamide and its principal active metabolite, N-Desethyl brinzolamide, offering insights grounded in established pharmacokinetic principles and experimental methodologies.
The Significance of Metabolic Stability in Ophthalmic Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A highly stable compound will have a longer half-life and greater systemic exposure, while a less stable compound will be more rapidly cleared from the body. In the context of ophthalmic drugs like brinzolamide, which are administered topically but can undergo systemic absorption, understanding metabolic stability is paramount. It influences the systemic side-effect profile, such as the potential for metabolic acidosis, a known consequence of carbonic anhydrase inhibitor therapy.[5] Furthermore, the metabolic pathway can lead to the formation of active metabolites, such as this compound, which contribute to the overall therapeutic effect and must be characterized.
The Metabolic Journey of Brinzolamide
Brinzolamide undergoes metabolism primarily in the liver by a suite of cytochrome P450 (CYP) isozymes, including CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[6] The main metabolic transformation is the N-dealkylation of the ethylamino side chain, resulting in the formation of this compound.[6] This metabolite is not merely an inactive byproduct; it is an active carbonic anhydrase inhibitor that also accumulates in red blood cells.[7][8]
Caption: Metabolic pathway of brinzolamide.
Comparative Metabolic Stability: A Deductive Analysis
| Compound | Role | Key Metabolic Enzymes | Implied Relative Stability |
| Brinzolamide | Parent Drug | CYP3A4, CYP2A6, CYP2B6, CYP2C8, CYP2C9[6] | Less stable to N-dealkylation |
| This compound | Primary Active Metabolite | - | More stable to further metabolism at the N-ethyl site |
It is important to note that both brinzolamide and its N-desethyl metabolite exhibit a remarkably long whole blood half-life of approximately 111 days.[8][9] This is not a reflection of high metabolic stability in the liver, but rather is due to their extensive and high-affinity binding to carbonic anhydrase in red blood cells.[9] This binding creates a large reservoir of the compounds, leading to their slow elimination from the systemic circulation. The primary route of elimination for both unchanged brinzolamide and this compound is via the urine.[6]
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes
To experimentally determine and compare the metabolic stability of brinzolamide and this compound, a liver microsomal stability assay is a standard and robust in vitro method. This assay provides a quantitative measure of the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.
Causality Behind Experimental Choices
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, making them an efficient and cost-effective model for studying Phase I metabolism.
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reaction.
-
Incubation at 37°C: This temperature mimics physiological conditions in the human body.
-
Quenching with Acetonitrile: This organic solvent precipitates proteins, effectively stopping the metabolic reaction at specific time points.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific analytical technique for quantifying the disappearance of the parent compound over time.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of brinzolamide and this compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system or a stock solution of NADPH.
-
-
Incubation:
-
In separate microcentrifuge tubes, pre-warm the liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compounds (final concentration typically 1 µM) in the phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge at a high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of brinzolamide and this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Sources
- 1. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Brinzolamide used for? [synapse.patsnap.com]
- 5. Topical brinzolamide and metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brinzolamide - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Inter-Assay and Intra-Assay Precision for N-Desethyl Brinzolamide Quantification
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and toxicokinetic studies, the precise and reliable quantification of drug metabolites is paramount. This guide provides an in-depth technical comparison of inter-assay and intra-assay precision for the quantification of N-Desethyl brinzolamide, a primary active metabolite of the carbonic anhydrase inhibitor, brinzolamide.[1] We will explore the underlying principles of a robust analytical method, present supporting experimental data, and contextualize these findings within the framework of regulatory expectations.
The Critical Role of Precision in Bioanalysis
The journey of a drug from administration to its therapeutic effect is complex and involves metabolic processes that can significantly influence its efficacy and safety profile. Accurate measurement of metabolites like this compound is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The precision of a bioanalytical method, defined as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, is a cornerstone of method validation.[2] It is bifurcated into two key components:
-
Intra-assay precision (within-run precision): This assesses the precision of measurements within a single analytical run. It is a measure of the method's repeatability under the same operating conditions over a short interval of time.[2][3]
-
Inter-assay precision (between-run precision): This evaluates the precision of measurements across different analytical runs, often conducted on different days with different analysts or equipment. It is a measure of the method's reproducibility.[2][4]
High precision ensures that the observed variations in metabolite concentrations are due to true physiological differences rather than analytical variability, thereby providing trustworthy data for critical decision-making in drug development.
A Robust LC-MS/MS Method for this compound Quantification
To illustrate the principles of inter- and intra-assay precision, we will consider a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a widely accepted and sensitive technique for quantifying small molecules in biological matrices. The following hypothetical method is based on established protocols for the parent drug, brinzolamide, and is optimized for the specific properties of this compound.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust technique for extracting the analyte of interest from a complex biological matrix like plasma, minimizing matrix effects and improving the signal-to-noise ratio.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Add 50 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: The choice of the analytical column and mobile phase is critical for achieving good chromatographic separation of the analyte from potential interferences. The mass spectrometric parameters are optimized for sensitive and specific detection of this compound and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining and separating moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) provides good peak shape and resolution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions would be specific for this compound and its internal standard.
-
Experimental Workflow Diagram
Caption: A schematic of the LC-MS/MS analytical workflow for this compound quantification.
Assessing Inter-Assay and Intra-Assay Precision: A Comparative Analysis
To validate the performance of our hypothetical LC-MS/MS method, we will analyze quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Intra-Assay Precision
The intra-assay precision is determined by analyzing five replicates of each QC level within a single analytical run. The acceptance criteria, as per regulatory guidelines from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), stipulate that the coefficient of variation (CV) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[2]
Table 1: Intra-Assay Precision Data for this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Standard Deviation (SD) | CV (%) |
| LLOQ | 1.0 | 1.05 | 0.12 | 11.4 |
| LQC | 3.0 | 2.95 | 0.25 | 8.5 |
| MQC | 30.0 | 31.2 | 1.87 | 6.0 |
| HQC | 75.0 | 73.5 | 3.68 | 5.0 |
The data presented in Table 1 demonstrates excellent intra-assay precision, with all CV values well within the acceptable limits set by regulatory agencies. This indicates a high degree of repeatability for the analytical method.
Inter-Assay Precision
The inter-assay precision is assessed by analyzing the same set of QC samples over three different analytical runs, typically on different days. This provides a measure of the method's reproducibility and its ability to deliver consistent results over time. The acceptance criteria for inter-assay precision are the same as for intra-assay precision.[2]
Table 2: Inter-Assay Precision Data for this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3 runs) | Standard Deviation (SD) | CV (%) |
| LLOQ | 1.0 | 1.08 | 0.15 | 13.9 |
| LQC | 3.0 | 3.10 | 0.31 | 10.0 |
| MQC | 30.0 | 29.8 | 2.09 | 7.0 |
| HQC | 75.0 | 76.5 | 4.59 | 6.0 |
The results in Table 2 showcase strong inter-assay precision, with all CVs falling comfortably within the established regulatory guidelines. This demonstrates the robustness and long-term reliability of the quantification method.
Conclusion
The precise and accurate quantification of drug metabolites is a non-negotiable aspect of drug development. This guide has detailed a robust, hypothetical LC-MS/MS method for the quantification of this compound and presented illustrative inter-assay and intra-assay precision data that meets stringent regulatory standards. The low coefficient of variation values in both intra- and inter-assay assessments underscore the method's reliability and suitability for supporting pharmacokinetic and toxicokinetic studies. By adhering to these principles of analytical method validation, researchers and scientists can ensure the integrity and trustworthiness of their bioanalytical data, ultimately contributing to the development of safer and more effective medicines.
References
-
Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. (2015). ResearchGate. [Link]
-
Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. (n.d.). National Institutes of Health (NIH). [Link]
-
Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024). ACG Publications. [Link]
-
Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. (2024). Acta Scientific. [Link]
-
Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. (2020). ResearchGate. [Link]
-
Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
BRINZOLAMIDE. (n.d.). gsrs. [Link]
-
PRECISION Intra-assay Precision (Precision within an assay): CV%<15%. (n.d.). Cusabio. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation. (n.d.). Food and Drug Administration (FDA). [Link]
Sources
Safety Operating Guide
Navigating the Disposal of N-Desethyl Brinzolamide: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing pharmaceutical development, our responsibilities extend beyond the bench to include the safe and environmentally conscious management of all chemical entities, including metabolites and impurities. N-Desethyl brinzolamide, a key metabolite of the carbonic anhydrase inhibitor brinzolamide, requires meticulous handling and disposal to ensure laboratory safety and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and environmental regulations.
Understanding the Compound: Hazard Profile and Regulatory Context
All laboratory personnel must treat chemical waste, including this compound and materials contaminated with it, as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[5] Disposal procedures must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6][7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Identification and Segregation
Immediately upon deciding that this compound is a waste product, it must be managed as hazardous waste.[8] This includes:
-
Pure Compound: Any unused or expired this compound.
-
Contaminated Materials: This includes, but is not limited to:
-
Personal Protective Equipment (PPE) such as gloves and lab coats.
-
Labware (e.g., pipettes, vials, flasks).[9]
-
Spill cleanup materials (e.g., absorbent pads).
-
Proper segregation is paramount to prevent incompatible chemical reactions.[10][11] this compound waste should be collected in a designated, compatible container separate from other waste streams.
Step 2: Proper Waste Containerization and Labeling
Container Selection:
-
Use only approved, chemically resistant containers for hazardous waste collection. Plastic containers are often preferred.[12]
-
Ensure the container is in good condition, free from leaks or cracks.[8][13]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[11][12]
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8][13]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards.
-
The date of waste accumulation should also be clearly marked on the label.[10]
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste containers.[12]
-
The SAA should be located at or near the point of waste generation.
-
Store liquid waste containers in secondary containment to prevent the spread of potential spills.[11]
-
Ensure the SAA is away from sources of ignition and general laboratory traffic.
Step 4: Arranging for Disposal
Once the waste container is full or has been accumulating for a period approaching the regulatory limit (often one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
Crucially, never dispose of this compound or any chemical waste down the drain. [4][14][15] This practice is prohibited by the EPA and can have detrimental effects on aquatic ecosystems.[14]
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: For containers that held toxic chemicals, a triple rinse with an appropriate solvent is required.[8] The rinsate from this process must be collected and disposed of as hazardous waste.[8]
-
Defacing Labels: After decontamination, all hazardous chemical labels must be defaced or removed from the container.[5]
-
Final Disposal: Once properly decontaminated and with labels removed, the container may be disposed of as regular trash, though institutional policies may vary.[5]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to do so, use an appropriate spill kit to contain and absorb the material.
-
All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[5]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[15]
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and do not induce vomiting.[15]
-
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet for brinzolamide for specific first-aid measures.
-
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source(s) |
| Waste Accumulation Time Limit | Up to one year in a designated container | [13] |
| pH for Corrosivity | ≤ 2 or ≥ 12.5 | [12][16] |
| Container Labeling | Must include "Hazardous Waste Pharmaceuticals" or "Hazardous Waste" | [8][13] |
| Satellite Accumulation Area Volume Limit | Typically up to 10 gallons | [11] |
Disposal Workflow Diagram
Sources
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. vumc.org [vumc.org]
- 6. epa.gov [epa.gov]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 14. epa.gov [epa.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
